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molecular formula C17H15FN2O2 B8465923 1h-Pyrrolo[3,2-c]pyridine-6-carboxylic acid,1-[(4-fluorophenyl)methyl]-,ethyl ester

1h-Pyrrolo[3,2-c]pyridine-6-carboxylic acid,1-[(4-fluorophenyl)methyl]-,ethyl ester

Cat. No. B8465923
M. Wt: 298.31 g/mol
InChI Key: MFHUOFPHIIEDQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07468375B2

Procedure details

A solution of 1-(4-fluorobenzyl)-1H-pyrrole (11.1 g, 63.4 mmol), ethyl 3-dimethylamino-2-(dimethylamino-methyleneamino)-acrylate (14.84 g, 69.7 mmol) [prepared according to W. Kantlehner, F. Wagner, H. Bredereck, Liebigs Ann. Chem. 1980, 344-357] and trifluoroacetic acid (19.4 mL, 253.6 mmol) in acetic acid (80 mL) was stirred for 16 h at ambient temperature. Then the solution was heated to reflux for 4 hr. After cooling down, it was concentrated. The residue was poured into satd. potassium carbonate solution (1000 mL) and extracted with ethyl acetate (3×500 mL). The combined organic extracts were washed with brine (2×500 mL), dried over sodium sulfate, and concentrated. Purification by column chromatography with toluene:acetonitrile (2:1) provided the title compound. (3.6 g, 19% yield). 1H NMR (CDCl3) δ ppm 9.15 (s, 1H), 8.23 (s, 1H), 7.37 (d, 1H, J=3.0 Hz), 7.0-7.11 (m, 4H), 6.83 (d, 1H, J=3.0 Hz), 5.40 (s, 2H), 4.52 (q, 2H, J=7.0 Hz), 1.48 (t, 3H, J=7.0 Hz). LCMS (APCI, M+H+): 299.
Quantity
11.1 g
Type
reactant
Reaction Step One
Name
ethyl 3-dimethylamino-2-(dimethylamino-methyleneamino)-acrylate
Quantity
14.84 g
Type
reactant
Reaction Step One
Quantity
19.4 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Yield
19%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:13]=[CH:12][C:5]([CH2:6][N:7]2[CH:11]=[CH:10][CH:9]=[CH:8]2)=[CH:4][CH:3]=1.CN(C)[CH:16]=[C:17]([N:23]=[CH:24]N(C)C)[C:18]([O:20][CH2:21][CH3:22])=[O:19].FC(F)(F)C(O)=O>C(O)(=O)C>[F:1][C:2]1[CH:13]=[CH:12][C:5]([CH2:6][N:7]2[C:11]3[CH:16]=[C:17]([C:18]([O:20][CH2:21][CH3:22])=[O:19])[N:23]=[CH:24][C:10]=3[CH:9]=[CH:8]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
11.1 g
Type
reactant
Smiles
FC1=CC=C(CN2C=CC=C2)C=C1
Name
ethyl 3-dimethylamino-2-(dimethylamino-methyleneamino)-acrylate
Quantity
14.84 g
Type
reactant
Smiles
CN(C=C(C(=O)OCC)N=CN(C)C)C
Name
Quantity
19.4 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then the solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 hr
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling down
CONCENTRATION
Type
CONCENTRATION
Details
it was concentrated
ADDITION
Type
ADDITION
Details
The residue was poured into satd
EXTRACTION
Type
EXTRACTION
Details
potassium carbonate solution (1000 mL) and extracted with ethyl acetate (3×500 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine (2×500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography with toluene:acetonitrile (2:1)

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(CN2C=CC=3C=NC(=CC32)C(=O)OCC)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 19%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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